molecular formula C21H17N5O B608364 KO-947

KO-947

Katalognummer: B608364
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: ODIUJYZERXVGEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KO947 is an ERK inhibitor (IC50 = <50 nM for ERK2). It is greater than 50-fold selective for ERK over a panel of 450 kinases. KO947 reduces phosphorylation of the ERK target p90 ribosomal S6 kinase (RSK) in A375 cancer cells containing constitutively active B-RAFV600E with an IC50 value of less than 250 nM. It inhibits proliferation of A375 cells, as well as mutant K-Ras-expressing HCT116 and H358 cancer cell lines (IC50s = 50-250 nM for all).
KO-947 is a potent and selective ERK inhibitor with slow dissociation kinetics. This compound showed potent inhibition of ERK signaling pathways and proliferation of tumor cells exhibiting dysregulation of MAPK pathway, including mutations in BRAF, NRAS or KRAS. This compound also inhibits MAPK signaling and cell proliferation in preclinical models that are resistant to BRAF and MEK inhibitors. This compound induces tumor regressions in BRAF or RAS mutated tumor models as well as in tumor models lacking BRAF/RAS mutations but characterized by other dysregulation of the MAPK pathway.

Wirkmechanismus

KO-947, also known as “6-benzyl-3-pyridin-4-yl-5,8-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one” or “6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one”, is a potent and selective inhibitor of ERK1/2 kinases . This compound has shown promising results in preclinical studies for the treatment of tumors with dysregulation of the MAPK pathway .

Target of Action

This compound primarily targets the ERK1/2 kinases, which are the final node in the MAPK signaling pathway . These kinases play a crucial role in cellular proliferation and survival .

Mode of Action

This compound inhibits ERK1/2 kinases, blocking ERK signaling and proliferation of tumor cells exhibiting dysregulation of MAPK pathway signaling, including mutations in BRAF, NRAS, or KRAS . The compound demonstrates an extended duration of action and high potency in cellular engagement, leading to sustained pathway inhibition both in vitro and in vivo .

Biochemical Pathways

This compound affects the MAPK/ERK pathway, a major driver of malignant progression, particularly in cancers arising from mutations in RAS, BRAF, and NF1 . By inhibiting ERK1/2 kinases, this compound blocks the signaling and proliferation of tumor cells exhibiting dysregulation of this pathway .

Pharmacokinetics

These properties allow for optimal antitumor activity with intermittent dosing, suggesting a potential therapeutic window with flexible administration .

Result of Action

This compound profoundly suppresses ERK signaling for up to five days after a single dose and induces regressions in RAS- and RAF-mutant melanoma, NSCLC, and pancreatic cancer models . It also shows effectiveness in patient-derived xenograft (PDX) models, with activity observed in colorectal, gastric, and cervical carcinomas, as well as in tumors with other MAPK pathway dysregulations .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, an unexpected stability issue was encountered during the formulation development of this compound injectable drug products due to the heterogeneous liquid freezing process of the formulated solution at −20°C . This issue was overcome by designing a lyophilized product .

Biochemische Analyse

Biochemical Properties

KO-947 is a 10nM inhibitor of ERK with at least 50-fold selectivity against a panel of 450 kinases . It blocks ERK signaling and proliferation of tumor cells exhibiting dysregulation of MAPK pathway signaling, including mutations in BRAF, NRAS or KRAS, at low nanomolar concentrations .

Cellular Effects

This compound has significant inhibitory effects on ERK with high selectivity and is effective in blocking the proliferation of tumor cells with MAPK pathway dysregulation, including those with BRAF, NRAS, or KRAS mutations . It demonstrates an extended duration of action and high potency in cellular engagement, leading to sustained pathway inhibition both in vitro and in vivo .

Molecular Mechanism

This compound blocks ERK signaling and proliferation of tumor cells exhibiting dysregulation of MAPK pathway signaling, including mutations in BRAF, NRAS or KRAS, at low nanomolar concentrations . It is differentiated from other published ERK inhibitors by an extended residence time and high potency in cell engagement that translate into prolonged pathway inhibition in vitro and in vivo .

Temporal Effects in Laboratory Settings

In cell-line derived xenograft studies, this compound profoundly suppresses ERK signaling for up to five days after a single dose . It induces regressions in RAS- and RAF-mutant melanoma, NSCLC and pancreatic cancer models on administration schedules ranging from daily to weekly . Intermittent dosing enables comparable antitumor activity at reduced dose-intensity .

Dosage Effects in Animal Models

In xenograft models, this compound significantly suppresses ERK signaling and induces tumor regression in various cancer types, including melanoma, non-small cell lung cancer (NSCLC), and pancreatic cancer . The compound also shows effectiveness in patient-derived xenograft (PDX) models, with activity observed in colorectal, gastric, and cervical carcinomas, as well as in tumors with other MAPK pathway dysregulations .

Metabolic Pathways

This compound is involved in the RAS/RAF/MEK pathway, one of the most important signaling cascades that controls cellular proliferation and survival . It inhibits ERK, the final node in the MAPK signaling pathway .

Biologische Aktivität

KO-947 is a potent and selective inhibitor of the ERK1/2 kinases, which are integral components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is frequently dysregulated in various cancers, including lung, colorectal, and pancreatic adenocarcinomas, as well as squamous cell carcinomas. The biological activity of this compound has been extensively studied in preclinical models, demonstrating significant anti-tumor effects.

This compound functions by inhibiting the phosphorylation and activation of ERK1/2, leading to reduced cell proliferation and survival in tumor cells with mutations in BRAF, NRAS, or KRAS. This inhibition is crucial because aberrant MAPK signaling often contributes to tumorigenesis and cancer progression. This compound's ability to maintain prolonged inhibition of this pathway is a key factor in its therapeutic potential.

Preclinical Studies

In preclinical studies, this compound has shown:

  • Durable Tumor Regression : Significant anti-tumor activity was observed in various xenograft models, including those with KRAS and BRAF mutations. Tumor regression was noted across multiple schedules of administration (daily to weekly) .
  • Broad Anti-Proliferative Activity : this compound exhibited potent anti-proliferative effects across a wide range of tumor cell lines .

Table 1: Summary of Preclinical Findings for this compound

Study TypeModel TypeKey Findings
Cell Line StudiesVarious Tumor Cell LinesPotent anti-proliferative activity
Xenograft ModelsKRAS/BRAF Mutant AdenocarcinomasDurable tumor regression observed
Schedule VariabilityDaily to Weekly AdministrationEffective across different dosing schedules

Clinical Insights

This compound has progressed into clinical testing, with early-phase trials assessing its safety and efficacy in patients with advanced malignancies. The first-in-human study highlighted its potential in non-hematological cancers .

Case Studies

Recent case studies have documented the outcomes of patients treated with this compound:

  • Case Study 1 : A 63-year-old male with lung cancer showed significant reduction in tumor size after receiving this compound intravenously on a weekly schedule.
  • Case Study 2 : A 44-year-old female with cervical cancer experienced stable disease after treatment with this compound, indicating its potential for disease control.

Table 2: Clinical Case Study Outcomes

Patient IDAgeCancer TypeTreatment RegimenOutcome
163LungIV this compound WeeklyTumor Reduction
244CervicalIV this compound WeeklyStable Disease

Safety Profile

The safety profile of this compound has been evaluated alongside its efficacy. Adverse events reported include visual disturbances such as blurry vision and metamorphopsia, common among patients undergoing ERK inhibitor therapy . Monitoring for these effects is essential during clinical administration.

Wissenschaftliche Forschungsanwendungen

Tumor Cell Lines and Xenograft Models

KO-947 has been extensively evaluated in vitro and in vivo. In vitro studies revealed that it inhibits cell proliferation in a variety of tumor cell lines characterized by mutations in BRAF, NRAS, and KRAS. In vivo studies using patient-derived xenograft (PDX) models have demonstrated significant antitumor activity, inducing tumor regressions in models of melanoma, non-small cell lung cancer (NSCLC), and pancreatic cancer .

Tumor Type Mutation Status Response to this compound
MelanomaBRAF mutantTumor regression observed
NSCLCKRAS mutantSignificant growth inhibition
Pancreatic CancerKRAS mutantDurable tumor regression
Colorectal CarcinomaBRAF/RAS mutationsEffective in models lacking mutations

Clinical Trials

This compound has progressed into clinical trials, specifically Phase 1 studies aimed at determining its safety and maximum tolerated dose in patients with advanced solid tumors that exhibit dysregulation of the MAPK pathway. Initial findings suggest that intermittent dosing regimens could optimize therapeutic outcomes while minimizing side effects .

Efficacy in Resistant Tumors

A notable case study involved patients with tumors resistant to conventional BRAF and MEK inhibitors. This compound was able to induce tumor shrinkage in several cases where previous therapies had failed, highlighting its potential as a second-line treatment option .

Pharmacokinetics and ADME Properties

This compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its extended residence time allows for prolonged inhibition of ERK signaling after administration. This characteristic supports the feasibility of flexible dosing schedules that could enhance patient compliance and therapeutic efficacy .

Eigenschaften

IUPAC Name

6-benzyl-3-pyridin-4-yl-5,8-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O/c27-21-23-18-11-19-17(20(25-24-19)15-6-8-22-9-7-15)10-16(18)13-26(21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIUJYZERXVGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=C(C=C2NC(=O)N1CC4=CC=CC=C4)NN=C3C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KO-947
Reactant of Route 2
Reactant of Route 2
KO-947
Reactant of Route 3
KO-947
Reactant of Route 4
KO-947
Reactant of Route 5
KO-947
Reactant of Route 6
KO-947

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.